molecular formula C18H12N2O5 B2391348 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 74651-76-6

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2391348
CAS No.: 74651-76-6
M. Wt: 336.303
InChI Key: RFHJNGVYBUZPOD-UHFFFAOYSA-N
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Description

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives This compound is characterized by the presence of two phthalimide fragments connected by an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound. Another common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to produce the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted isoindole derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be easily detected and analyzed. Additionally, it can undergo conjugation with carboxyl linkers via peptide coupling reactions, making it a valuable building block for the development of protein degrader libraries .

Comparison with Similar Compounds

Similar Compounds

    2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: This compound has a similar structure but contains an acetic acid moiety instead of an ether linkage.

    2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound contains additional piperidine rings, making it structurally distinct.

    2-(1,3-Dioxoisoindol-2-yl)ethanal: This compound has an aldehyde group instead of an ether linkage.

Uniqueness

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its ether linkage connecting two phthalimide fragments. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-25-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHJNGVYBUZPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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